Succinylcarnitine

Descripción general

Descripción

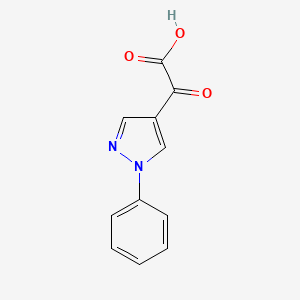

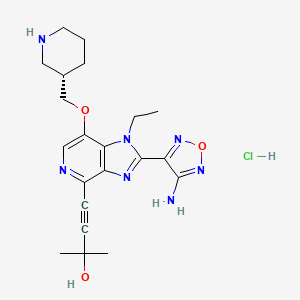

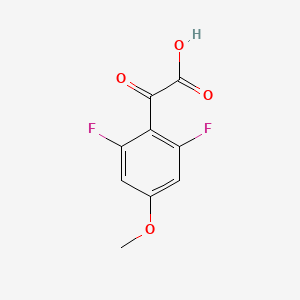

Succinylcarnitine is an acylcarnitine, more specifically, it is a succinic acid ester of carnitine . It has a role as a human metabolite and is an O-acylcarnitine and a hemisuccinate . It is derived from a carnitine .

Synthesis Analysis

This compound is synthesized by the enzyme carnitine acetyltransferase (CrAT, EC:2.3.1.7), which is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines . In peroxisomes, this compound synthesis occurs through the following process: carnitine and succinyl-CoA are converted into this compound and CoA with the involvement of carnitine O-octanoyltransferase (CROT) .

Molecular Structure Analysis

The chemical formula of this compound is C11H19NO6 . The exact mass is 261.1210000 g/mol . The systematic name is 3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate .

Chemical Reactions Analysis

The preparation of acylcarnitine butyl esters partially hydrolyzes acylcarnitines . This hydrolysis produces artificially increased free carnitine values .

Physical And Chemical Properties Analysis

This compound is classified as a short-chain acylcarnitine . It is a member of the most abundant group of carnitines in the body, comprising more than 50% of all acylcarnitines quantified in tissues and biofluids .

Aplicaciones Científicas De Investigación

Role in Mitochondrial Diseases : Succinylcarnitine levels are elevated in mitochondrial disorders such as encephalomyopathy. These conditions are linked to mutations in genes like SUCLA2, which impact enzymes in the tricarboxylic acid pathway. Elevated this compound is a significant biomarker in these diseases (Jaberi et al., 2013).

Mitochondrial Hepatoencephalomyopathy : It has been observed in patients with mitochondrial hepatoencephalomyopathy, where mutations in genes like SUCLG1 lead to deficiencies in enzymes like succinyl-CoA ligase. This results in elevated this compound levels (Hove et al., 2010).

Traditional Chinese Medicine and CHD : In studies exploring the effects of Traditional Chinese Medicine on coronary heart disease, this compound was found to be upregulated by treatments like Taohong Siwu Decoction, indicating its role in fatty acid metabolism (Tian-qi Tao et al., 2020).

Forensic and Clinical Toxicology : this compound is also relevant in forensic and clinical toxicology, particularly in the context of gamma-hydroxybutyric acid (GHB) intoxication. It serves as a biomarker for GHB intake and its metabolism (Steuer et al., 2018).

Pharmacological Research : In pharmacological research, succinimide derivatives, which include this compound, have diverse medicinal applications such as anticonvulsant, anti-inflammatory, and antimicrobial agents. They are also studied for their enzyme inhibition properties (Zhao et al., 2020).

Metabolic Profiling in Exercise and Diseases : this compound is involved in metabolic changes related to exercise and diseases. Its levels are correlated with mitochondrial remodeling and metabolic fitness in exercise training, and with metabolic changes in diseases like diabetes (Huffman et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The succinylation of lysine residues is a post-translational modification occurring in hundreds of proteins which can happen enzymatically or non-enzymatically . A more profound comprehension of lysine succinylation and its impact on the biology of fungi have the potential to unveil new insights into post-translational modification and may pave the way for innovative approaches that can be applied across various clinical contexts in the management of mycotoxins .

Propiedades

IUPAC Name |

(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEVNYBCYZZDFL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128562 | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256928-74-2 | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256928-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)